molecular formula C20H30Cl4Ir2 B1405809 (Pentamethylcyclopentadienyl)iridium dichloride dimer CAS No. 12354-84-6

(Pentamethylcyclopentadienyl)iridium dichloride dimer

Cat. No.: B1405809
CAS No.: 12354-84-6
M. Wt: 796.7 g/mol
InChI Key: MMAGMBCAIFVRGJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentamethylcyclopentadienyl)iridium dichloride dimer is a useful research compound. Its molecular formula is C20H30Cl4Ir2 and its molecular weight is 796.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(Pentamethylcyclopentadienyl)iridium dichloride dimer plays a significant role in biochemical reactions, particularly as a catalyst in cross-coupling and dimerization reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging to achieve. The compound’s ability to form stable complexes with biomolecules allows it to participate in catalytic cycles, enhancing the efficiency of biochemical processes. For example, it has been used as a precursor to catalysts for the asymmetric transfer hydrogenation of ketones, a reaction that involves the reduction of ketones to alcohols using hydrogen gas .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing cellular metabolism . Additionally, its interaction with proteins and enzymes can lead to changes in gene expression, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s iridium center can form coordination complexes with various ligands, including proteins and enzymes . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, the compound’s ability to form stable complexes with DNA and RNA can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its catalytic activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical reactions without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing metabolic pathways . Additionally, its interaction with enzymes involved in metabolic processes can lead to changes in metabolite levels, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules allows it to be efficiently transported to specific cellular compartments . Its localization and accumulation within cells can influence its catalytic activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within mitochondria, for example, can enhance its catalytic activity in redox reactions, thereby influencing cellular metabolism and oxidative stress responses.

Properties

CAS No.

12354-84-6

Molecular Formula

C20H30Cl4Ir2

Molecular Weight

796.7 g/mol

IUPAC Name

dichloroiridium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.4ClH.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4

InChI Key

MMAGMBCAIFVRGJ-UHFFFAOYSA-J

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ir+]Cl.Cl[Ir+]Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Pentamethylcyclopentadienyl)iridium dichloride dimer
Reactant of Route 2
Reactant of Route 2
(Pentamethylcyclopentadienyl)iridium dichloride dimer
Reactant of Route 3
(Pentamethylcyclopentadienyl)iridium dichloride dimer
Reactant of Route 4
(Pentamethylcyclopentadienyl)iridium dichloride dimer
Reactant of Route 5
(Pentamethylcyclopentadienyl)iridium dichloride dimer
Reactant of Route 6
(Pentamethylcyclopentadienyl)iridium dichloride dimer
Customer
Q & A

Q1: What types of reactions can (Pentamethylcyclopentadienyl)iridium dichloride dimer catalyze?

A1: [IrCpCl2]2 demonstrates catalytic activity in a variety of reactions, highlighting its versatility. For instance, it efficiently catalyzes the cycloisomerization of homopropargylic diols to form dioxabicyclo[2.2.1]ketals [, ]. This reaction proceeds under mild conditions, requiring low catalyst loadings and short reaction times, making it a practical synthetic tool. Furthermore, [IrCpCl2]2 catalyzes the formation of tertiary amines from the reaction of ammonium salts with primary alcohols []. It exhibits comparable efficiency to Shvo's catalyst in this reaction, showcasing its potential as an alternative catalyst for this important transformation. Additionally, it can catalyze the cycloisomerization of nitrogen-tethered 1,6-enynes, leading to the formation of azabicyclo[4.1.0]heptenes, further broadening its synthetic utility [, ].

Q2: How does the structure of this compound contribute to its catalytic activity?

A2: The presence of the pentamethylcyclopentadienyl (Cp) ligand in [IrCpCl2]2 plays a crucial role in its catalytic activity. The steric bulk of the Cp ligand creates a more accessible metal center, facilitating the coordination of substrates to the iridium atom. Additionally, the electron-donating nature of the Cp ligand enhances the electron density at the metal center, promoting oxidative addition steps often crucial in catalytic cycles.

Q3: Are there any studies highlighting the influence of ligand modification on the catalytic activity of this compound derivatives?

A3: Yes, research has shown that modifying the ligand structure can impact the catalytic activity of [IrCpCl2]2 derivatives []. For example, replacing a chloride ligand with a bis(2,4,6-trimethylphenyl)formamidine ligand leads to the formation of an [IrCpCl2(amidine)] complex. This complex displays high activity in both the β-alkylation of 1-phenylethanol with primary alcohols and the formation of tertiary amines from ammonium salts and primary alcohols []. The enhanced activity is attributed to the presence of the NH group in the amidine ligand, suggesting that ligand modification can be strategically employed to fine-tune the catalytic properties of these iridium complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.